An In-depth Technical Guide to 7,8-Benzoquinoline (Benzo[h]quinoline)
An In-depth Technical Guide to 7,8-Benzoquinoline (Benzo[h]quinoline)
A Note to the Reader: This technical guide addresses the molecular structure, properties, and biological significance of 7,8-benzoquinoline (also known as benzo[h]quinoline) . A comprehensive search of scientific databases and literature did not yield specific experimental or theoretical data for the derivative, 7,8-benzoquinoline-4-nitrile. Therefore, this document focuses on the well-characterized parent compound to provide a robust and scientifically validated resource for researchers, scientists, and drug development professionals. The introduction of a nitrile group at the 4-position would significantly influence the electronic properties and reactivity of the molecule, and any extrapolation would be speculative.
Executive Summary
7,8-Benzoquinoline, a polycyclic aza-aromatic hydrocarbon, represents a critical structural motif in medicinal chemistry and materials science. This document provides a detailed exploration of its fundamental physicochemical properties, spectroscopic characteristics, synthesis, and reactivity. Furthermore, it delves into the compound's biological significance, highlighting the toxicological profile and the therapeutic potential of its derivatives, particularly in oncology. The guide is structured to offer not just data, but also the scientific rationale behind experimental methodologies, ensuring a comprehensive understanding for professionals in the field.
Molecular Structure and Physicochemical Properties
7,8-Benzoquinoline (CAS No. 230-27-3) is a fused heterocyclic compound consisting of a quinoline system annulated with a benzene ring, forming a structure analogous to phenanthrene with a nitrogen atom at position 4.[1][2] This arrangement results in a rigid, planar molecule with an extended π-electron system, which is fundamental to its chemical and photophysical properties.[3][4]
The key physicochemical properties are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉N | [5][6] |
| Molecular Weight | 179.22 g/mol | [7] |
| Appearance | White to light yellow or off-white to brown crystalline powder/solid | [7][8] |
| Melting Point | 48-54 °C | [5][7][8][9] |
| Boiling Point | 338-340.8 °C (at 719-760 mmHg) | [5][6][7] |
| Solubility | Insoluble in water; soluble in organic solvents like methanol and in acidic aqueous solutions.[3][7][10] | [3][7][10] |
| pKa (of conjugate acid) | 4.15 - 4.2 | [7][11] |
| logP (Octanol/Water) | 3.32 - 3.4 | [1][5] |
The nitrogen atom imparts basicity to the molecule, allowing for protonation in acidic media, a property that significantly influences its solubility and biological interactions.[10][11] The high logP value indicates significant lipophilicity, suggesting good membrane permeability but poor aqueous solubility.
Spectroscopic Characterization
The structural elucidation of 7,8-benzoquinoline and its derivatives relies on a combination of standard spectroscopic techniques. The extended conjugation and the presence of the heteroatom give rise to a characteristic spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characterized by signals in the aromatic region. Key chemical shifts (ppm) have been reported as follows: 9.30, 9.00, 8.16, 7.91, 7.81, 7.74, 7.70, 7.68, and 7.52.[12] The downfield shifts of protons adjacent to the nitrogen atom are characteristic of aza-aromatic systems.
Mass Spectrometry (MS)
Under electron ionization (EI), 7,8-benzoquinoline exhibits a prominent molecular ion peak (M⁺) at m/z 179, corresponding to its molecular weight.[2]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic bands for C-H stretching of the aromatic rings and C=C/C=N stretching vibrations within the heterocyclic system.
UV-Vis and Fluorescence Spectroscopy
7,8-Benzoquinoline is a fluorescent molecule, a property that is highly sensitive to its environment.[3][8] Its photophysical properties have been studied extensively, revealing that it becomes a stronger base in the excited state.[11] In aqueous solutions, it can undergo excited-state proton transfer (ESPT).[11] The fluorescence characteristics are modulated by pH and the presence of metal ions.[11]
Synthesis and Reactivity
Core Synthesis: The Skraup Reaction
The classical and most common method for synthesizing the benzoquinoline scaffold is the Skraup reaction .[13][14][15] This reaction involves the cyclization of an aromatic amine with glycerol in the presence of an acid catalyst (typically sulfuric acid) and an oxidizing agent.
For 7,8-benzoquinoline, the synthesis starts from α-naphthylamine (1-naphthylamine).[10][16]
Caption: Generalized workflow of the Skraup synthesis for 7,8-benzoquinoline.
Protocol Justification:
-
Dehydration: Glycerol is dehydrated by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is the electrophilic species that will react with the amine.
-
Michael Addition: The amino group of α-naphthylamine acts as a nucleophile, attacking the acrolein via a Michael-type conjugate addition.
-
Cyclization and Dehydration: The intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a dihydro-benzoquinoline intermediate.
-
Oxidation: The oxidizing agent (historically nitrobenzene, though others can be used for a less violent reaction) aromatizes the dihydro intermediate to yield the final 7,8-benzoquinoline product.[14]
This method, while effective, often has moderate yields (around 25%) and can be vigorous, requiring careful control.[10]
Chemical Reactivity
The reactivity of 7,8-benzoquinoline is governed by its electronic structure.
-
Basicity: The lone pair of electrons on the nitrogen atom allows it to act as a base and a ligand for metal coordination.[10]
-
Electrophilic Substitution: Nitration of 7,8-benzoquinoline has been shown to produce a mixture of isomers, with substitution occurring on the benzo-ring.[17]
-
C-H Bond Activation: The molecule can undergo C-H bond activation, particularly in the presence of transition metals like iridium, making it a valuable ligand in organometallic chemistry.[18]
Biological Activity and Toxicological Profile
The benzoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[11]
Anticancer and Cytotoxic Properties
While data on the parent compound is limited, derivatives of 7,8-benzoquinoline (benzo[h]quinoline) have demonstrated significant potential as anticancer agents.[19][20]
-
Mechanism of Action: Studies on arylated benzo[h]quinoline derivatives suggest they induce anticancer activity through the generation of oxidative stress, leading to DNA damage.[20] Other quinoline-based compounds are known to function as topoisomerase inhibitors or kinase inhibitors.[20][21]
-
In Vitro Efficacy: Certain derivatives have shown potent cytotoxicity against a range of human cancer cell lines, including those for skin, lung, breast, and colon cancer, with IC₅₀ values in the low micromolar range (4.7 to 7.6 µM).[19][20]
Caption: Proposed mechanism of anticancer action for some benzo[h]quinoline derivatives.
Genotoxicity and Metabolism
7,8-Benzoquinoline is mutagenic in the Ames test, but only after metabolic activation by liver enzymes (S9 fraction).[19][22] This indicates that its metabolites are the ultimate mutagenic agents. In vivo mutagenicity studies in transgenic mice have produced equivocal results, suggesting a complex toxicological profile.[22] The parent quinoline molecule is considered a carcinogen, primarily targeting the liver in rats.[23]
Antimicrobial Activity
The broader class of benzoquinoline derivatives has been explored for antibacterial and antifungal properties, making this scaffold a versatile starting point for developing new antimicrobial agents.[24]
Conclusion and Future Directions
7,8-Benzoquinoline (benzo[h]quinoline) is a foundational heterocyclic compound with well-defined physicochemical properties and versatile reactivity. Its synthesis is established, primarily through the Skraup reaction, and its spectroscopic profile is well-characterized. The true value of this scaffold in modern research lies in its application as a building block for more complex molecules. The demonstrated anticancer, antimicrobial, and ligand-binding properties of its derivatives underscore its importance for drug discovery and materials science professionals.
Future research will likely focus on the synthesis of novel, functionalized derivatives, including nitrile-substituted analogues like the originally requested 7,8-benzoquinoline-4-nitrile. Elucidating the structure-activity relationships of these new compounds will be crucial for optimizing their therapeutic potential and minimizing toxicity, paving the way for the development of next-generation pharmaceuticals and functional materials.
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